molecular formula C20H20FN3O2 B10868489 (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10868489
M. Wt: 353.4 g/mol
InChI Key: UJVVGBURNLSFAB-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Continuous flow reactors for better control of reaction parameters
  • Use of green chemistry principles to minimize waste and environmental impact

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Medicine

In medicinal chemistry, pyrazolone derivatives are often investigated for their potential therapeutic applications, including as anti-inflammatory agents or enzyme inhibitors.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, pyrazolone derivatives may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: A well-known pyrazolone derivative with anti-inflammatory properties

    Metamizole: Another pyrazolone derivative used as an analgesic and antipyretic

Uniqueness

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one may have unique structural features or biological activities that distinguish it from other similar compounds. These unique properties could be due to the specific substituents on the pyrazolone ring or the overall molecular conformation.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H20FN3O2/c1-14(22-12-13-26-2)18-19(15-6-4-3-5-7-15)23-24(20(18)25)17-10-8-16(21)9-11-17/h3-11,23H,12-13H2,1-2H3

InChI Key

UJVVGBURNLSFAB-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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